molecular formula C19H22N2O5 B5145404 N-(4-acetamido-2,5-dimethoxyphenyl)-2-phenoxypropanamide

N-(4-acetamido-2,5-dimethoxyphenyl)-2-phenoxypropanamide

Cat. No.: B5145404
M. Wt: 358.4 g/mol
InChI Key: AUQXCAMGUJLOMA-UHFFFAOYSA-N
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Description

N-(4-acetamido-2,5-dimethoxyphenyl)-2-phenoxypropanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes an acetamido group, two methoxy groups, and a phenoxypropanamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamido-2,5-dimethoxyphenyl)-2-phenoxypropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Acetylation: The starting material, 2,5-dimethoxyaniline, is acetylated using acetic anhydride to form N-(2,5-dimethoxyphenyl)acetamide.

    Phenoxylation: The acetamide derivative is then reacted with phenoxypropanoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamido-2,5-dimethoxyphenyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-(4-acetamido-2,5-dimethoxyphenyl)-2-phenoxypropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetamido-2,5-dimethoxyphenyl)-2-phenoxypropanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like acetamido and methoxy can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetamido-2,5-dimethoxyphenyl)benzamide
  • N-(4-acetamido-2,5-dimethoxyphenyl)-2-(4-fluorophenoxy)acetamide
  • N-(4-acetamido-2,5-dimethoxyphenyl)-3,5-bis(trifluoromethyl)benzamide

Uniqueness

N-(4-acetamido-2,5-dimethoxyphenyl)-2-phenoxypropanamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-(4-acetamido-2,5-dimethoxyphenyl)-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5/c1-12(26-14-8-6-5-7-9-14)19(23)21-16-11-17(24-3)15(20-13(2)22)10-18(16)25-4/h5-12H,1-4H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQXCAMGUJLOMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C(=C1)OC)NC(=O)C)OC)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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